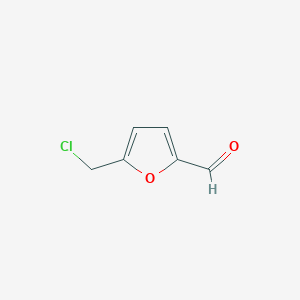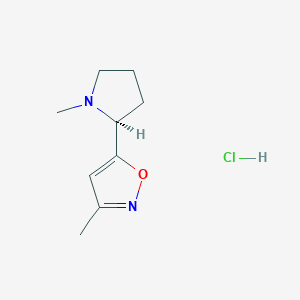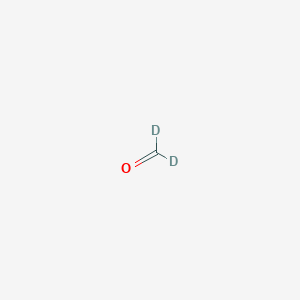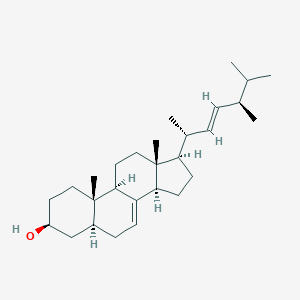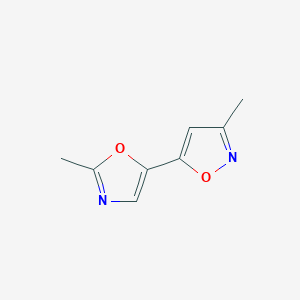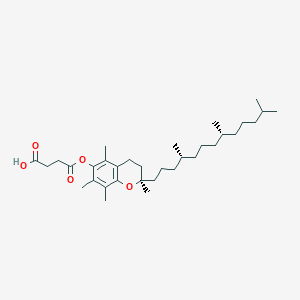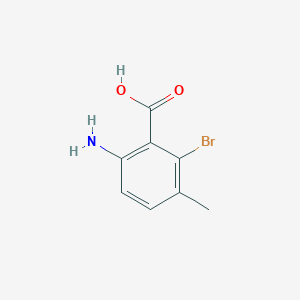![molecular formula C8H11N B124415 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole CAS No. 147329-68-8](/img/structure/B124415.png)
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (MTHCP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. MTHCP is a cyclic amine that contains a five-membered ring fused to a six-membered ring. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is not fully understood, but it is believed to act as a GABA receptor agonist, which may contribute to its potential therapeutic effects. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has a range of biochemical and physiological effects. The compound has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and sedative effects. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has also been shown to have antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has several advantages for use in lab experiments, including its unique chemical structure, which allows for the synthesis of complex organic molecules. The compound is also relatively stable and can be easily purified. However, one limitation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is its low yield, which can make large-scale synthesis challenging.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole. One potential area of research is the development of new synthetic methods for the compound, which could increase its yield and make large-scale synthesis more feasible. Another area of research is the investigation of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole's potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
In conclusion, 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole is a heterocyclic organic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various research fields. The compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the compound's potential therapeutic applications and to develop new synthetic methods for the compound.
Métodos De Síntesis
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole can be synthesized through several methods, including the reaction of cyclopentadiene with acrylonitrile followed by reduction with lithium aluminum hydride. Another method involves the reaction of 2,3-dihydrofuran with vinylmagnesium bromide followed by reduction with lithium aluminum hydride. The yield of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole varies depending on the method used, with the highest yield reported to be 70%.
Aplicaciones Científicas De Investigación
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been used in various scientific research applications, including as a building block in the synthesis of complex organic molecules. The compound has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. 1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have a positive effect on the central nervous system.
Propiedades
Número CAS |
147329-68-8 |
|---|---|
Nombre del producto |
1-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
1-methyl-5,6-dihydro-4H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C8H11N/c1-9-6-5-7-3-2-4-8(7)9/h5-6H,2-4H2,1H3 |
Clave InChI |
HWLONZNXZKASKN-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C1CCC2 |
SMILES canónico |
CN1C=CC2=C1CCC2 |
Sinónimos |
Cyclopenta[b]pyrrole, 1,4,5,6-tetrahydro-1-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



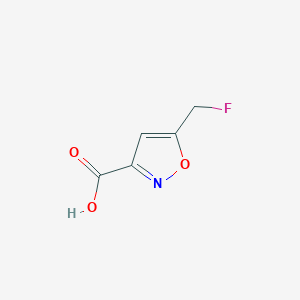
![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
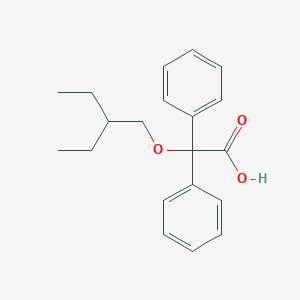
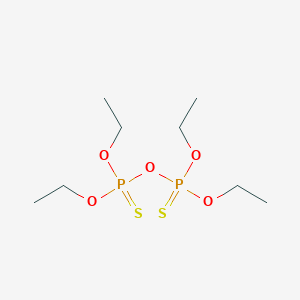
![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
